3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde
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Overview
Description
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde is a complex organic compound belonging to the bipyrrole family This compound is characterized by its unique structure, which includes two pyrrole rings connected by a carbon-carbon bond, with ethyl and methyl groups attached to the pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole] with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dicarbaldehyde structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the pyrrole rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid.
Reduction: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bipyrrole structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol: Similar structure but with alcohol groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dibromide: Similar structure but with bromine atoms instead of aldehydes.
Uniqueness
The uniqueness of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde lies in its dual aldehyde functionality, which provides a versatile platform for further chemical modifications and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-ethyl-5-(3-ethyl-5-formyl-4-methyl-1H-pyrrol-2-yl)-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-5-11-9(3)13(7-19)17-15(11)16-12(6-2)10(4)14(8-20)18-16/h7-8,17-18H,5-6H2,1-4H3 |
InChI Key |
HSRYNEVJKBUAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C=O)C2=C(C(=C(N2)C=O)C)CC |
Origin of Product |
United States |
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